A Comprehensive Technical Guide to [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[5] This structural motif is a cornerstone in medicinal chemistry, featured in a variety of approved drugs and clinical candidates.[5] The isoxazole core can act as a bioisostere for other functional groups, enhance metabolic stability, and improve pharmacokinetic profiles. Its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][4][5]
The subject of this guide, [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid, combines the isoxazole core with a 4-fluorophenyl group at the 5-position and an acetic acid moiety at the 3-position. The fluorine substitution is a common strategy in drug design to modulate electronic properties and improve metabolic resistance. The acetic acid side chain provides a handle for further chemical modification and can play a crucial role in interacting with biological targets.
Physicochemical Properties and Identification
While the specific CAS number for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid remains elusive, we can infer its key properties from well-characterized analogs.
| Property | Value for 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid | Value for [5-(4-chlorophenyl)isoxazol-3-yl]acetic acid | Predicted Value for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid |
| CAS Number | 33282-24-5[1][7] | 24146-84-7[2] | Not available |
| Molecular Formula | C10H6FNO3[1][7] | C11H8ClNO3[2] | C11H8FNO3 |
| Molecular Weight | 207.16 g/mol [1][7] | 237.64 g/mol | 221.18 g/mol |
| Appearance | White powder[1] | Solid | Likely a white to off-white solid |
| Melting Point | 176-182 °C[1] | ~200 °C (decomposes) | Expected to be in a similar range, likely between 170-200 °C |
| Purity | ≥ 98% (HPLC)[1] | >97% | Synthesizable to high purity |
The introduction of a methylene group between the isoxazole ring and the carboxylic acid is expected to slightly increase the molecular weight and may influence the melting point and solubility.
Synthesis and Chemical Reactivity
The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry.[4] A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][8]
General Synthetic Strategy
A plausible synthetic route to [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid is outlined below. This strategy is based on established methodologies for the synthesis of isoxazole derivatives.[4][8]
Caption: Proposed synthetic workflow for [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid.
Step-by-Step Experimental Protocol (Hypothetical)
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Preparation of 4-Fluorobenzaldehyde Oxime: 4-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous ethanol solution. The reaction mixture is stirred at room temperature until completion, and the resulting oxime is isolated by filtration.
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Formation of 4-Fluorobenzohydroximoyl Chloride: The dried 4-fluorobenzaldehyde oxime is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) is added portion-wise at 0 °C. The reaction is stirred until the starting material is consumed, yielding the hydroximoyl chloride intermediate.
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[3+2] Cycloaddition: The hydroximoyl chloride solution is treated with a base, such as triethylamine, to generate the nitrile oxide in situ. Ethyl 3-butynoate is then added, and the mixture is stirred at room temperature. This cycloaddition reaction forms the isoxazole ring.
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Ester Hydrolysis: The resulting ethyl [5-(4-fluorophenyl)isoxazol-3-yl]acetate is hydrolyzed using a base like lithium hydroxide in a mixture of tetrahydrofuran (THF) and water. After acidification, the final product, [5-(4-fluorophenyl)isoxazol-3-yl]acetic acid, precipitates and can be collected by filtration and purified by recrystallization.
Potential Applications in Drug Development
The isoxazole moiety is present in numerous compounds with diverse biological activities, making [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid a promising scaffold for drug discovery.[3][4][5][6]
Anti-inflammatory and Analgesic Agents
Many isoxazole derivatives exhibit potent anti-inflammatory and analgesic properties.[1] The structurally related compound, (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid (VGX-1027), has shown immunomodulatory effects by reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9] It is plausible that [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid could exhibit similar activities.
Anticancer Therapeutics
Derivatives of isoxazole have been investigated as potential anticancer agents.[4] For instance, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by targeting the TGF-β/Smad4 signaling pathway in nasopharyngeal carcinoma.[10][11]
Caption: Hypothesized mechanism of action via inhibition of the TGF-β/Smad4 pathway.
Neurological Disorders
Isoxazole-containing compounds have been developed for the treatment of neurological conditions.[1] For example, Zonisamide, an isoxazole-containing drug, is used as an anti-epileptic and has been explored for Alzheimer's disease.[3] The unique electronic and lipophilic properties of [5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid make it an interesting candidate for CNS-targeted drug discovery.
Conclusion and Future Directions
[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid represents a valuable, albeit not widely documented, chemical entity with significant potential in drug discovery. By leveraging the extensive knowledge base of related isoxazole derivatives, researchers can confidently pursue the synthesis and biological evaluation of this compound. Its structural features suggest promising activity in the areas of inflammation, oncology, and neurology. Future work should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive screening cascade to elucidate its full therapeutic potential.
References
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